Solabegron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Preclinical Studies

Preclinical studies conducted in animals and on isolated human bladder tissue have shown that solabegron:

- Relaxes bladder smooth muscle: This is the main mechanism by which solabegron is thought to alleviate OAB symptoms. Source: GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed: )

- Increases micturition reflex threshold: This means it takes a stronger signal from the bladder to trigger the urge to urinate. Source: GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed: )

These findings suggest that solabegron may be a potential therapeutic option for OAB.

Clinical Trials

Several clinical trials have been conducted to evaluate the efficacy and safety of solabegron in treating OAB. These trials have shown that:

- Solabegron is effective in reducing the frequency of urinary incontinence episodes: A double-blind, randomized, placebo-controlled trial found that solabegron 125mg daily significantly reduced the number of incontinence episodes per 24 hours compared to placebo after 8 weeks of treatment. Source: A multicenter, double-blind, randomized, placebo-controlled trial of the β3-adrenoceptor agonist solabegron for overactive bladder - PubMed: )

- Solabegron is well-tolerated: The same trial found no significant difference in the incidence of adverse events between the solabegron and placebo groups. Source: A multicenter, double-blind, randomized, placebo-controlled trial of the β3-adrenoceptor agonist solabegron for overactive bladder - PubMed: )

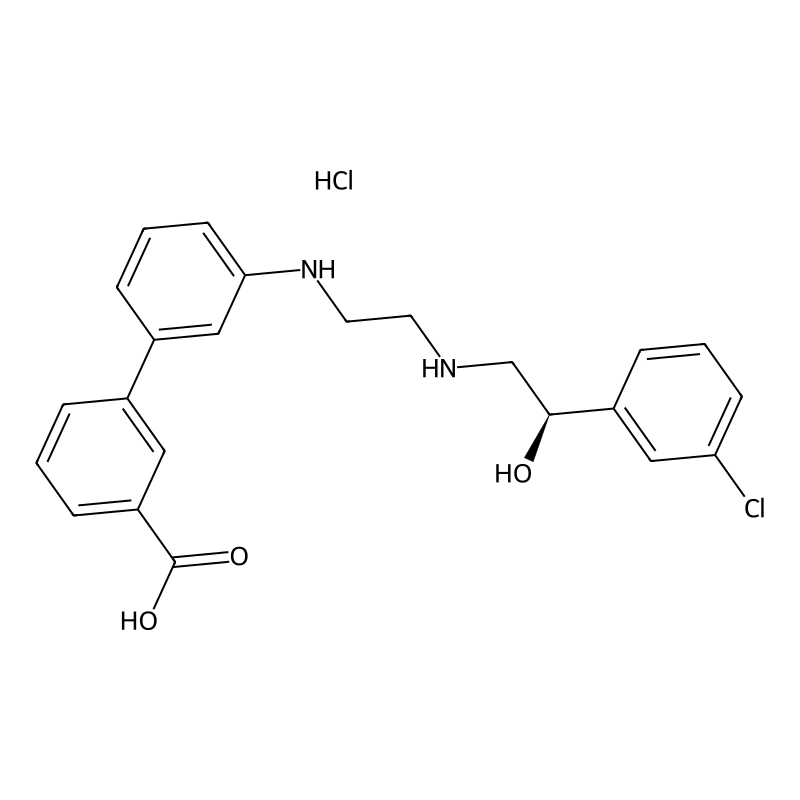

Solabegron is a selective beta-3 adrenoceptor agonist, chemically designated as C23H23ClN2O3. It is primarily being investigated for the treatment of overactive bladder and irritable bowel syndrome. This compound is known for its ability to selectively activate the beta-3 adrenergic receptors, which play a crucial role in bladder function and gastrointestinal motility. Solabegron was developed under the code name GW-427353 and belongs to the class of small molecules currently in investigational phases for clinical use .

Solabegron acts as a selective agonist for the β₃-adrenergic receptor. When it binds to this receptor, it triggers a cellular response that leads to the relaxation of smooth muscle cells [, ]. In the context of OAB, this relaxation helps to reduce bladder muscle overactivity, thereby decreasing urinary urgency and frequency. Similarly, in IBS, smooth muscle relaxation in the gut can alleviate cramping and pain [].

Case Study

A phase II clinical trial investigated the efficacy of Solabegron in treating OAB. The study involved 258 patients with moderate-to-severe incontinence and showed promising results. Patients receiving Solabegron experienced a significant reduction in incontinence episodes compared to the placebo group [].

The primary chemical reaction involving solabegron centers around its interaction with beta-3 adrenergic receptors. Upon binding, solabegron induces a conformational change in these receptors, activating adenylate cyclase through G-proteins. This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which subsequently promotes relaxation of smooth muscle in the bladder and gastrointestinal tract .

Solabegron has demonstrated significant biological activity, particularly in clinical trials for overactive bladder. In a double-blind, randomized study, solabegron significantly reduced the frequency of incontinence episodes and increased urine volume voided per micturition compared to placebo . Its selectivity for beta-3 receptors allows it to effectively relax bladder smooth muscle without significant cardiovascular side effects, making it a promising candidate for treating conditions associated with bladder dysfunction .

The synthesis of solabegron involves several key steps that utilize advanced organic chemistry techniques. A notable method includes the creation of highly enantioenriched N-(2-ethylamino)-beta-amino alcohols from O-(alpha-bromoacyl) intermediates. This process allows for the precise construction of solabegron's complex molecular structure . The synthesis typically requires careful control of reaction conditions to ensure high yield and purity of the final product.

The primary applications of solabegron are in the treatment of:

- Overactive Bladder: It helps reduce symptoms such as urgency and frequency of urination.

- Irritable Bowel Syndrome: Its action on smooth muscle may alleviate gastrointestinal symptoms associated with this condition.

Research continues into other potential therapeutic uses based on its pharmacological profile .

Interaction studies have indicated that solabegron may exhibit pharmacokinetic interactions with other medications. For instance, co-administration with ephedrine can increase the risk or severity of hypertension. Such interactions necessitate careful monitoring when prescribing solabegron alongside other drugs that affect blood pressure or heart rate . Furthermore, studies have shown no significant adverse effects on cardiovascular parameters during treatment, suggesting a favorable safety profile when used appropriately .

Solabegron shares similarities with other beta-3 adrenergic agonists but exhibits unique properties that distinguish it from them:

| Compound Name | Chemical Formula | Selectivity | Clinical Use | Unique Features |

|---|---|---|---|---|

| Mirabegron | C20H26N2O4S | Beta-3 | Overactive bladder | First beta-3 agonist approved for OAB |

| Vibegron | C22H28N2O4S | Beta-3 | Overactive bladder | More potent than mirabegron |

| Solabegron | C23H23ClN2O3 | Beta-3 | Overactive bladder, IBS | High selectivity and fewer side effects |

Solabegron's unique structural characteristics and its selective action on beta-3 receptors make it a promising candidate in therapeutic applications targeting bladder and gastrointestinal disorders, potentially offering advantages over existing treatments like mirabegron and vibegron .

Receptor Binding Characteristics

Solabegron exhibits potent and selective binding characteristics at the beta-3 adrenergic receptor [1] [7] [28]. The compound demonstrates a half-maximal effective concentration value of 22 nanomolar for stimulating cyclic adenosine monophosphate accumulation in Chinese hamster ovary cells expressing the human beta-3 adrenergic receptor [7] [28]. This binding affinity represents approximately 90% intrinsic activity compared to the reference agonist isoproterenol [28].

The molecular binding profile reveals that solabegron achieves its receptor interaction through a specific combination of ionic and hydrophobic interactions [9] [16]. Cryo-electron microscopy structural studies have demonstrated that solabegron binds to the beta-3 adrenergic receptor through engagement with the orthosteric binding site, with the extracellular loop 2 playing an essential role in the binding mechanism [9] [10]. The receptor exhibits an intrinsically narrow exosite configuration that specifically accommodates agonists with elongated molecular shapes, making it particularly suitable for solabegron binding [9] [10].

| Parameter | Value | Experimental Conditions |

|---|---|---|

| EC50 (beta-3 adrenergic receptor) | 22-27.6 nM | Chinese hamster ovary cells expressing human beta-3 adrenergic receptor [7] [11] [23] |

| Intrinsic Activity (beta-3 adrenergic receptor) | 0.90-0.96 | Relative to isoproterenol [11] [23] |

| Molecular Weight | 410.9 g/mol | - |

| Chemical Formula | C23H23ClN2O3 | - |

The binding kinetics demonstrate that solabegron maintains stable receptor-ligand complex formation through multiple molecular interactions [9]. Structural analysis reveals that the compound engages specific amino acid residues within the transmembrane domains, particularly transmembrane domain 3, transmembrane domain 5, transmembrane domain 6, and transmembrane domain 7 [16] [38]. The binding pocket interactions involve critical residues including aspartate at position 117 in transmembrane domain 3, serine residues at positions 169, 209, and 212, and phenylalanine at position 309 in transmembrane domain 6 [38].

Selectivity Profile for beta-Adrenoceptor Subtypes

Solabegron demonstrates differential selectivity across the three beta-adrenoceptor subtypes [11] [19] [23]. The compound exhibits 21.3-fold higher selectivity for beta-3 adrenergic receptors compared to beta-1 adrenergic receptors [11] [19] [23]. Against beta-2 adrenergic receptors, solabegron shows greater than 362-fold selectivity for the beta-3 subtype [11] [19] [23].

At the beta-1 adrenergic receptor, solabegron demonstrates an EC50 value of 588 nanomolar with an intrinsic activity of 0.60 [11] [23]. For beta-2 adrenergic receptors, the compound exhibits minimal agonist activity with EC50 values exceeding 10,000 nanomolar and intrinsic activity of 0.33 [11] [23]. These findings indicate that solabegron possesses moderate selectivity for beta-3 adrenergic receptors, though this selectivity is lower compared to other beta-3 agonists in clinical development [11] [19] [23].

| Receptor Subtype | EC50 (nM) | Intrinsic Activity | Selectivity Ratio |

|---|---|---|---|

| beta-3 adrenergic receptor | 22-27.6 | 0.90-0.96 | Reference |

| beta-1 adrenergic receptor | 588 | 0.60 | 21.3-fold lower |

| beta-2 adrenergic receptor | >10,000 | 0.33 | >362-fold lower |

The selectivity profile is attributed to specific structural features of the beta-3 adrenergic receptor binding pocket [16] [37]. The receptor subtype differences arise from variations in amino acid sequences within the transmembrane domains and extracellular loops [37] [40]. Beta-3 adrenergic receptors possess unique residues that create a distinct binding environment, particularly the presence of arginine at position 315, which provides a specific interaction site for negatively ionizable groups present in selective agonists [16].

Structure-Activity Relationship Analysis

The structure-activity relationship of solabegron reveals critical molecular features required for beta-3 adrenergic receptor activation and selectivity [14] [15] [16]. The compound contains a biphenyl carboxylic acid core structure with the full chemical name (R)-3'-[[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethyl]amino]-[1,1'-biphenyl]-3-carboxylic acid [1] [3] [4].

The stereochemical configuration plays a crucial role in biological activity, with the R-enantiomer providing optimal binding affinity and selectivity [14] [32]. The chiral center is located at the carbon bearing the hydroxyl group within the 3-chlorophenyl-2-hydroxyethyl portion of the molecule [1] [3]. This stereochemical requirement demonstrates the importance of three-dimensional molecular recognition in receptor binding [14] [32].

Quantitative structure-activity relationship studies using comparative molecular field analysis and comparative molecular similarity index analysis have identified key structural determinants [15]. The analysis reveals that the presence of a negatively ionizable carboxylic acid group is essential for interaction with arginine 315 in the beta-3 adrenergic receptor [15] [16]. The optimal linker length between the protonated amine and the negatively ionizable group is 9-10 angstroms, which positions the functional groups for optimal receptor engagement [16].

The 3-chlorophenyl substituent contributes to selectivity through hydrophobic interactions within the receptor binding pocket [15]. The chlorine atom enhances binding affinity while maintaining selectivity for the beta-3 subtype over beta-1 and beta-2 adrenergic receptors [15]. The secondary amine within the ethylamino chain provides the protonated center necessary for ionic interactions with aspartate residues in the receptor [15] [16].

Molecular Determinants of beta-3 Receptor Specificity

The molecular determinants underlying solabegron's beta-3 receptor specificity involve multiple structural features that complement the unique architecture of the beta-3 adrenergic receptor [9] [16] [30]. The beta-3 adrenergic receptor possesses a narrower exosite compared to beta-1 and beta-2 subtypes, creating a perpendicular binding pocket that accommodates elongated ligands such as solabegron [9] [30].

Key molecular determinants include the biphenyl core structure, which provides a rigid framework that positions functional groups optimally within the receptor binding site [15] [16]. The carboxylic acid moiety serves as the negatively ionizable group that directly interacts with arginine 315, a residue unique to the beta-3 adrenergic receptor that is absent in beta-1 and beta-2 subtypes [16]. This specific interaction is critical for beta-3 selectivity and explains why compounds lacking this feature show reduced selectivity [16].

| Structural Feature | Role in beta-3 Receptor Specificity | Molecular Interaction |

|---|---|---|

| Biphenyl carboxylic acid core | Rigid framework for optimal positioning | Aromatic stacking interactions |

| R-chiral center | Stereochemical requirement for binding | Specific spatial orientation |

| 3-chlorophenyl group | Hydrophobic selectivity determinant | Van der Waals interactions |

| Amino linker (9-10 Å) | Optimal spatial positioning | Distance-dependent binding |

| Carboxylic acid group | beta-3 specific interaction | Ionic bond with Arg315 |

The extracellular loop 2 of the beta-3 adrenergic receptor undergoes conformational changes upon solabegron binding, which differs from the conformational changes observed with other agonists [9]. This suggests that solabegron induces a specific receptor conformation that contributes to its unique pharmacological profile [9]. The transmembrane domains 3, 5, 6, and 7 are particularly important for ligand binding, while transmembrane domains 2 and 7 are involved in G-protein activation [38].

The molecular determinants also include specific amino acid interactions within the binding pocket [38]. Aspartate at position 117 in transmembrane domain 3 forms ionic interactions with the protonated amine of solabegron [38]. Serine residues at positions 169, 209, and 212 provide hydrogen bonding opportunities, while phenylalanine at position 309 in transmembrane domain 6 contributes to aromatic interactions [38].

Comparative Analysis with Other beta-3 Adrenoceptor Agonists

Solabegron's pharmacological profile differs significantly from other beta-3 adrenergic receptor agonists in clinical development [11] [19] [23]. Compared to mirabegron, the first approved beta-3 agonist, solabegron exhibits lower potency with an EC50 of 22-27.6 nanomolar versus 1.15 nanomolar for mirabegron [11] [23]. However, both compounds demonstrate similar intrinsic activity at the beta-3 adrenergic receptor [11] [23].

The selectivity profile reveals important differences among beta-3 agonists [11] [19] [23]. Vibegron demonstrates the highest selectivity with greater than 7937-fold preference for beta-3 over beta-1 and beta-2 adrenergic receptors [11] [19] [23]. Mirabegron shows 517-fold selectivity over beta-1 and 496-fold over beta-2 receptors [11] [19] [23]. Solabegron exhibits the lowest selectivity among the four compounds with 21.3-fold preference over beta-1 and greater than 362-fold over beta-2 receptors [11] [19] [23].

| Compound | EC50 beta-3 (nM) | Intrinsic Activity | beta-1 Selectivity (fold) | beta-2 Selectivity (fold) | Clinical Status |

|---|---|---|---|---|---|

| Solabegron | 22-27.6 | 0.90-0.96 | 21.3 | >362 | Phase II [6] [17] |

| Mirabegron | 1.15 | 0.94 | 517 | 496 | Approved [11] [23] |

| Vibegron | 1.26 | 0.93 | >7937 | >7937 | Approved [11] [23] |

| Ritobegron | 80.8 | 0.99 | >124 | 28.1 | Phase II [11] [23] |

Structural differences contribute to the varying pharmacological profiles [15] [30]. Mirabegron contains a thiazole ring system and lacks the biphenyl carboxylic acid structure of solabegron [13] [30]. Vibegron incorporates a quinoline moiety that provides enhanced selectivity [11] [13]. These structural variations result in different binding modes within the beta-3 adrenergic receptor, leading to distinct selectivity and potency profiles [15] [30].

The receptor density dependence also varies among compounds [11] [23]. Vibegron maintains full agonist activity regardless of beta-3 adrenergic receptor density, while solabegron, mirabegron, and ritobegron show decreased intrinsic activity at lower receptor densities [11] [23]. This finding suggests that vibegron may be more effective in patients with reduced beta-3 adrenergic receptor expression [11] [23].

The primary mechanism of solabegron action involves the activation of specific G-protein coupled receptor signaling cascades. Beta-3 adrenergic receptors function as seven-transmembrane domain G-protein coupled receptors that transduce extracellular signals into intracellular responses through heterotrimeric G-proteins [3] [4].

G-Protein Coupling Mechanisms

Solabegron activates beta-3 adrenergic receptors through selective coupling to stimulatory G-proteins, primarily the Gs subtype. This coupling mechanism involves the formation of a stable receptor-G-protein complex that facilitates signal transduction [1] [2]. The receptor exhibits high affinity for solabegron, with an EC50 value of approximately 22 nanomolar for cyclic adenosine monophosphate accumulation in Chinese hamster ovary cells expressing human beta-3 adrenergic receptors [2].

The G-protein coupling selectivity analysis reveals that beta-3 adrenergic receptors demonstrate preferential coupling to Gs proteins, with secondary coupling to Gi/o proteins depending on cellular context [3] [5]. This dual coupling capacity allows for diverse signaling outcomes and tissue-specific responses to solabegron activation.

| G-Protein Type | Coupling Preference | Downstream Pathway | Functional Outcome | Solabegron Activity |

|---|---|---|---|---|

| Gs | Primary | cAMP/PKA | Muscle Relaxation | High |

| Gi/o | Secondary | ERK1/2/p38 MAPK | Growth/Proliferation | Moderate |

| Gq/11 | Not Demonstrated | IP3/DAG/PKC | Contraction | Unknown |

| G12/13 | Not Demonstrated | RhoA/ROCK | Cytoskeletal Changes | Unknown |

cAMP Pathway Modulation

The canonical signaling pathway for solabegron involves the stimulation of adenylyl cyclase through Gs-protein coupling, leading to increased intracellular cyclic adenosine monophosphate levels [1] [2]. This elevation in cyclic adenosine monophosphate activates protein kinase A, which subsequently phosphorylates multiple downstream targets including myosin light chain kinase [1].

The cyclic adenosine monophosphate pathway modulation results in the suppression of calcium-calmodulin-dependent interactions between myosin and actin, ultimately producing smooth muscle relaxation [1]. Additionally, the increased cyclic adenosine monophosphate activity leads to decreased intracellular calcium ion concentration through the removal of calcium ions from the cytoplasm [1].

Solabegron demonstrates intrinsic activity comparable to isoproterenol, with approximately 90% efficacy in stimulating cyclic adenosine monophosphate accumulation [2]. The compound maintains selectivity for beta-3 adrenergic receptors, producing minimal responses in cells expressing beta-1 or beta-2 adrenergic receptors at concentrations up to 10,000 nanomolar [2].

Alternative Signaling Pathways

Beyond the classical cyclic adenosine monophosphate pathway, solabegron activates several alternative signaling mechanisms that contribute to its therapeutic effects. These pathways include cyclic adenosine monophosphate-independent mechanisms involving large-conductance calcium-activated potassium channels and hyperpolarization-activated cyclic nucleotide-gated channels [1] [6].

Beta-3 adrenergic receptors can couple to both Gs and Gi proteins, enabling activation of extracellular signal-regulated kinases 1 and 2 through Gi-dependent pathways [5]. This dual coupling capacity allows for tissue-specific responses and provides multiple therapeutic targets for solabegron action.

| Signaling Pathway | G-Protein Dependence | Cellular Effect | Tissue Distribution | Solabegron Activation |

|---|---|---|---|---|

| cAMP/PKA | Gs-dependent | Muscle relaxation | Widespread | Primary |

| ERK1/2 MAPK | Gi/o-dependent | Cell proliferation | Adipose/Cardiac | Secondary |

| p38 MAPK | Gs-dependent | Stress response | Adipose tissue | Secondary |

| NO/cGMP | Gi/o-dependent | Vasodilation | Cardiac/Vascular | Secondary |

| BKCa Channels | cAMP-independent | Hyperpolarization | Smooth muscle | Yes |

| HCN Channels | cAMP-independent | Reduced excitability | Neuronal | Yes |

The nitric oxide-cyclic guanosine monophosphate pathway represents another important alternative signaling mechanism activated by solabegron. This pathway involves the stimulation of neuronal nitric oxide synthase, leading to nitric oxide production and subsequent activation of guanylyl cyclase [7]. The resulting increase in cyclic guanosine monophosphate levels contributes to smooth muscle relaxation and vascular effects.

Tissue-Specific Mechanistic Variations

Solabegron exhibits distinct mechanistic variations across different tissue types, reflecting the diverse expression patterns and functional roles of beta-3 adrenergic receptors throughout the body. The tissue-specific distribution of beta-3 adrenergic receptors determines the localized effects of solabegron activation [8] [9].

In adipose tissue, beta-3 adrenergic receptors are highly expressed in both brown and white adipocytes, with particularly high levels in deep adipose deposits such as perirenal and omental fat [8] [9]. The receptor expression levels parallel those of uncoupling protein messenger ribonucleic acid in brown adipose tissue, indicating a close relationship between beta-3 adrenergic signaling and thermogenic function [8].

| Tissue Type | Expression Level | Primary Function | Solabegron Response |

|---|---|---|---|

| Adipose Tissue (Brown) | Very High | Thermogenesis | Strong |

| Adipose Tissue (White) | High | Lipolysis | Strong |

| Bladder Smooth Muscle | High | Relaxation | Strong |

| Gallbladder | High | Smooth Muscle Control | Strong |

| Colon | Moderate | Motility Regulation | Moderate |

| Enteric Neurons | Moderate | Neurotransmission | Strong |

| Hippocampus | Low | Memory/Learning | Moderate |

| Prefrontal Cortex | Low | Executive Function | Moderate |

In bladder smooth muscle, solabegron produces concentration-dependent relaxation through beta-3 adrenergic receptor activation. The relaxation effect is mediated primarily through the cyclic adenosine monophosphate pathway, with contributions from large-conductance calcium-activated potassium channels [2]. The compound demonstrates an EC50 value of approximately 0.78 micromolar for human bladder strip relaxation [10].

The gastrointestinal tract represents another important target tissue for solabegron action. Beta-3 adrenergic receptors are expressed in gallbladder and colon tissues, where they regulate smooth muscle contractility and motility patterns [8] [9]. The receptor expression in these tissues occurs independently of uncoupling protein messenger ribonucleic acid, suggesting distinct functional roles compared to adipose tissue [8].

Somatostatin-Mediated Effects

Solabegron demonstrates unique mechanisms involving somatostatin release and subsequent neuromodulatory effects. This mechanism provides an additional layer of therapeutic activity beyond direct beta-3 adrenergic receptor activation [11].

Neuronal Excitability Modulation

The neuronal excitability modulation by solabegron involves complex interactions between beta-3 adrenergic receptors and somatostatin signaling pathways. In enteric neurons, solabegron activation leads to decreased neuronal excitability through somatostatin-mediated mechanisms [11].

Solabegron reduces fast synaptic input to submucous neurons and decreases nicotine-evoked neuronal spike frequency [11]. These effects are prevented by the beta-3 adrenergic receptor antagonist SR-59230 and the somatostatin receptor 2 antagonist CYN154806, confirming the involvement of both beta-3 adrenergic and somatostatin receptor systems [11].

The mechanism involves the inhibition of calcium channels through somatostatin receptor 2 activation, leading to reduced neurotransmitter release and decreased neuronal firing rates [11]. This effect is particularly pronounced in human submucous neurons, where somatostatin receptor 2 expression is well-documented [11].

| Target System | Somatostatin Receptor | Mechanism | Functional Effect | Solabegron Involvement |

|---|---|---|---|---|

| Enteric Neurons | SST2 | Inhibition of Ca2+ channels | Reduced excitability | Direct trigger |

| Hippocampal Neurons | SST1/SST2 | Glutamate release reduction | Synaptic depression | Indirect modulation |

| Prefrontal Cortex | SST1-5 | Circuit dampening | Behavioral modulation | Indirect modulation |

| Adipocytes | SST1/SST2 | Autocrine regulation | Hormone secretion | Direct trigger |

In hippocampal neurons, solabegron indirectly modulates somatostatin signaling through beta-3 adrenergic receptor activation. The compound suppresses the medium afterhyperpolarization in hippocampal pyramidal neurons through a cyclic adenosine monophosphate-independent pathway involving hyperpolarization-activated cyclic nucleotide-gated channel inhibition [6].

Adipocyte-Mediated Somatostatin Release

Solabegron triggers somatostatin release from adipocytes through beta-3 adrenergic receptor activation. This mechanism provides a novel pathway for neuromodulation and pain control through peripheral somatostatin release [11].

Human primary adipocytes express beta-3 adrenergic receptors and somatostatin, with immunohistochemical analysis revealing co-localization of these signaling components [11]. Solabegron stimulates concentration-dependent somatostatin release from these cells, with the effect abolished by the beta-3 adrenergic receptor antagonist SR-59230 [11].

The released somatostatin can act on nearby neurons through paracrine signaling mechanisms. Tyrosine hydroxylase-positive sympathetic nerve fibers are found in close proximity to adipocytes, suggesting potential interactions between the sympathetic nervous system and adipocyte-derived somatostatin [11].

The somatostatin release mechanism involves calcium-dependent exocytosis from dense-core vesicles within adipocytes [11]. This process is triggered by beta-3 adrenergic receptor activation and subsequent intracellular signaling cascade activation. The released somatostatin then binds to somatostatin receptors on target neurons, producing inhibitory effects on neuronal excitability and neurotransmitter release [11].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Drug Indication

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

Hicks A, McCafferty GP, Riedel E, Aiyar N, Pullen M, Evans C, Luce TD, Coatney RW, Rivera GC, Westfall TD, Hieble JP: GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog. J Pharmacol Exp Ther. 2007 Oct;323(1):202-9. Epub 2007 Jul 12. [PMID:17626794]

Explore Compound Types